
1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid, also known as 1-FMNPPCA, is a versatile compound with a wide range of applications in scientific research and lab experiments.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
The compound's structure is closely related to various derivatives that have demonstrated significant antibacterial activity. For instance, modifications in the piperidine carboxylic acid structure have led to the development of potent antibacterial agents like enoxacin, indicating the compound's potential in antimicrobial research (J. Matsumoto et al., 1984).
Potential in PET Radiotracer Development
In the realm of positron emission tomography (PET), derivatives similar to the compound have been synthesized, demonstrating its potential applicability in the development of PET radiotracers. This aligns with ongoing efforts to advance diagnostic tools in medical imaging (†. R. Katoch-Rouse & A. Horti, 2003).
Applications in Corrosion Inhibition
Piperidine derivatives, closely related to the compound , have shown promise as corrosion inhibitors for metals like iron. This suggests potential industrial applications in protecting materials from corrosion-related damage (S. Kaya et al., 2016).
Role in Antimycobacterial Research
Derivatives of piperidine, akin to the compound, have been synthesized and found effective against Mycobacterium tuberculosis. This highlights the compound's relevance in research aimed at tackling tuberculosis and other mycobacterial infections (R. Kumar et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their broad range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Eigenschaften
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c1-8-6-11(12(16(19)20)7-10(8)14)15-4-2-9(3-5-15)13(17)18/h6-7,9H,2-5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKAWVCOQOLVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
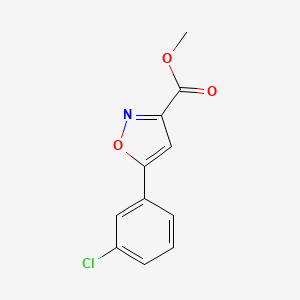
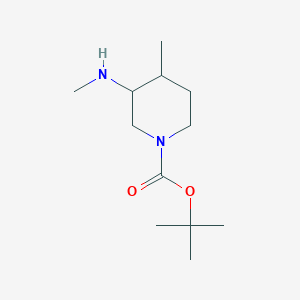
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)
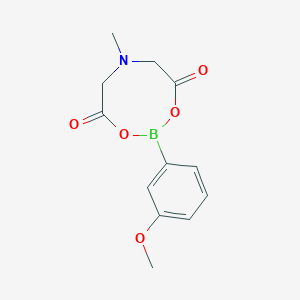
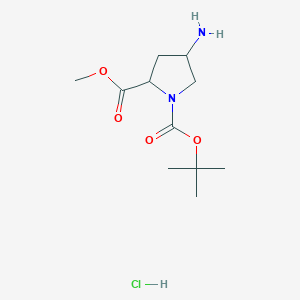
![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B1394552.png)

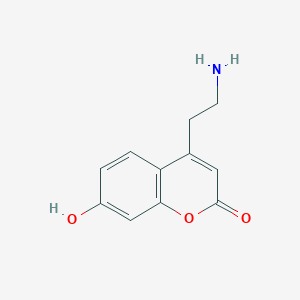

![Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]](/img/structure/B1394557.png)
